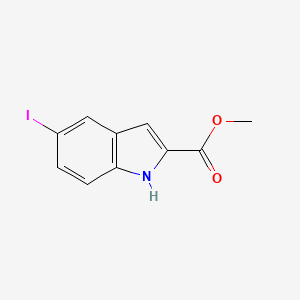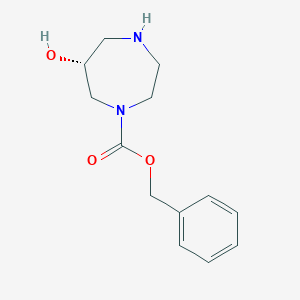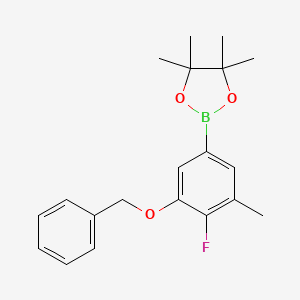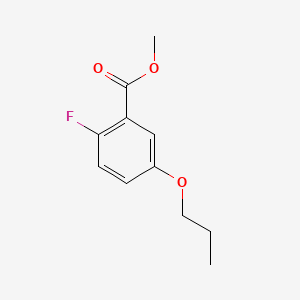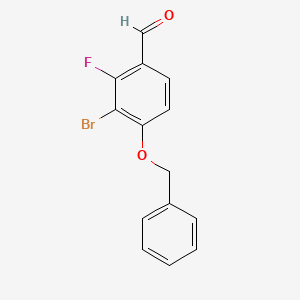
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a bromine atom, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-(Benzyloxy)-2-fluorobenzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzoic acid.
Reduction: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzyl alcohol.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the bromine and fluorine atoms, making it less reactive in certain substitution reactions.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of bromine and fluorine, leading to different electronic and steric properties.
Properties
Molecular Formula |
C14H10BrFO2 |
|---|---|
Molecular Weight |
309.13 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YOZBIKCUSYHUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





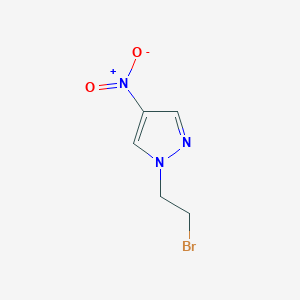

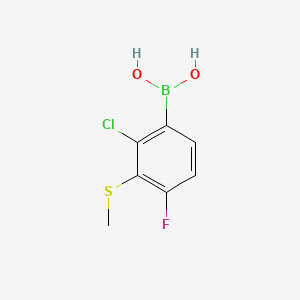

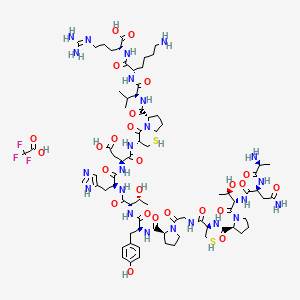
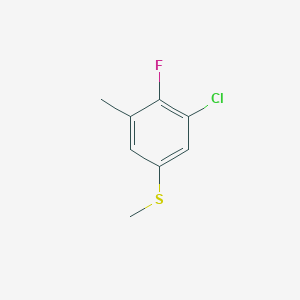
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
